3-(Aminomethyl)-5,6,7,8-tetrahydroindolizine-1-carboxamide hydrochloride
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Overview
Description
The compound is a derivative of indolizine, which is a nitrogen-containing heterocyclic compound. The “3-(Aminomethyl)” part suggests the presence of an aminomethyl group attached to the third carbon of the indolizine ring. The “hydrochloride” indicates that this compound is likely a salt formed by the reaction of the amine group with hydrochloric acid .
Molecular Structure Analysis
The molecular structure would be based on the indolizine core, which is a bicyclic compound composed of a fused pyrrole and pyridine ring. The aminomethyl group would be attached to the 3rd carbon of the indolizine ring .Chemical Reactions Analysis
Amines, such as the aminomethyl group in this compound, are known to undergo a variety of chemical reactions. They can act as nucleophiles in substitution reactions, bases in acid-base reactions, and can also be acylated .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Amines generally have higher boiling points than similar-sized molecules that lack nitrogen. They can participate in hydrogen bonding, which can affect their solubility in water and other solvents .Scientific Research Applications
Future Research Directions
AMPBH’s versatility opens up promising avenues for future research. Scientists continue to explore its applications, aiming to uncover novel uses and optimize its properties.
References:
- Wang, B., et al. (2015). Development of phenylboronic acid-functionalized nanoparticles for emodin delivery. J Mater Chem B, 3, 3840-3847
- Cheng, DB., et al. (2017). In Situ Monitoring Intracellular Structural Change of Nanovehicles through Photoacoustic Signals Based on Phenylboronate-Linked RGD-Dextran/Purpurin 18 Conjugates. Biomacromolecules, 18, 1249-1258
- Zhan, W., et al. (2023). Discovery of Highly Selective Inhibitors of the Human Constitutive Proteasome beta 5c Chymotryptic Subunit. J Med Chem, 66, 1172-1185
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-(aminomethyl)-5,6,7,8-tetrahydroindolizine-1-carboxamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O.ClH/c11-6-7-5-8(10(12)14)9-3-1-2-4-13(7)9;/h5H,1-4,6,11H2,(H2,12,14);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWOPYCSNMDIOMH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C(=C(C=C2CN)C(=O)N)C1.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Aminomethyl)-5,6,7,8-tetrahydroindolizine-1-carboxamide hydrochloride | |
CAS RN |
2138005-84-0 |
Source
|
Record name | 3-(aminomethyl)-5,6,7,8-tetrahydroindolizine-1-carboxamide hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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